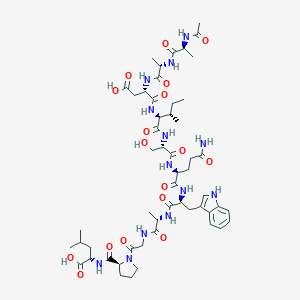
2,3,5-Trichloro-4-methylbenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of polyhaloaromatic compounds often involves the reaction of simpler aromatic compounds with halogenating agents. For instance, the synthesis of 4,5,6,7-tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran was achieved by reacting tetrachlorophthalic anhydride with sulfur tetrafluoride . Similarly, 5-Chloro-2, 3, 4-Trifluorobenzoic acid was synthesized from commercially available 2, 3, 4, 5-trifluorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination . These methods could potentially be adapted for the synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often characterized using techniques such as X-ray diffraction, NMR, and MS. For example, the structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using single-crystal X-ray diffraction and neutron powder diffraction . The crystal structure of 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone monohydrate was also determined by single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 2,3,5-Trichloro-4-methylbenzotrifluoride.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can vary significantly depending on the nature and position of the substituents. For instance, the [4+3] cycloadducts described in paper undergo dechlorination and hydrogenation reactions, leading to various transformation products. The chlorination of 3-amino-2,4,5-trifluorobenzoic acid resulted in the formation of 3-chloro-2,4,5-trifluorobenzoic acid . These reactions highlight the potential reactivity of halogenated aromatics, which could be relevant for understanding the chemical behavior of 2,3,5-Trichloro-4-methylbenzotrifluoride.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The crystal packing, hydrogen bonding, and pi-pi stacking interactions can affect the compound's melting point, solubility, and other physical properties . The presence of halogen atoms can also influence the acidity, as seen in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid . These properties are crucial for the practical applications and handling of the compound.
Safety And Hazards
The safety data sheet for 2,3,5-Trichloro-4-methylbenzotrifluoride advises against breathing in its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKTGNYJNFYBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210483 |
Source


|
| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4-methylbenzotrifluoride | |
CAS RN |
141030-68-4 |
Source


|
| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141030-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)



![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)




